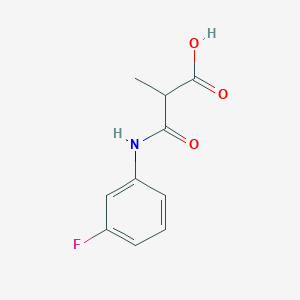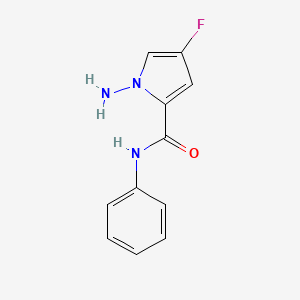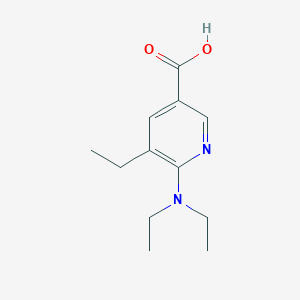
6-Diethylamino-5-ethylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Diethylamino-5-ethylnicotinic acid is a derivative of nicotinic acid, which belongs to the class of pyridine carboxylic acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a diethylamino group and an ethyl group attached to the nicotinic acid core, imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Diethylamino-5-ethylnicotinic acid typically involves multicomponent reactions. One common method includes the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions often involve the use of ethanol as a solvent at room temperature, leading to the formation of the desired nicotinic acid derivative.
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop greener and more sustainable production methods.
化学反应分析
Types of Reactions
6-Diethylamino-5-ethylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylamino and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Alkyl halides and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid oxides, while substitution reactions can produce various substituted nicotinic acid derivatives.
科学研究应用
6-Diethylamino-5-ethylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 6-Diethylamino-5-ethylnicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to act through the modulation of nicotinic acid receptors, which play a role in various physiological processes . The compound may also influence redox reactions and metabolic pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the diethylamino and ethyl groups.
Nicotinamide: A derivative of nicotinic acid with an amide group instead of a carboxylic acid group.
Methyl Nicotinate: A methyl ester of nicotinic acid used for its vasodilatory properties.
Uniqueness
6-Diethylamino-5-ethylnicotinic acid is unique due to the presence of both diethylamino and ethyl groups, which impart distinct chemical and biological properties
属性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
6-(diethylamino)-5-ethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-4-9-7-10(12(15)16)8-13-11(9)14(5-2)6-3/h7-8H,4-6H2,1-3H3,(H,15,16) |
InChI 键 |
RVXPGTLXBAVKKH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=CC(=C1)C(=O)O)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


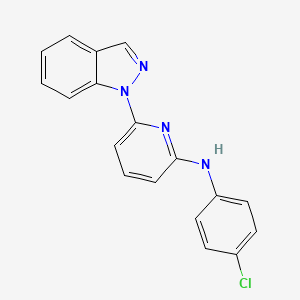
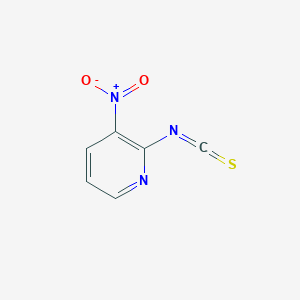
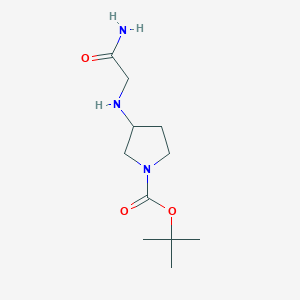
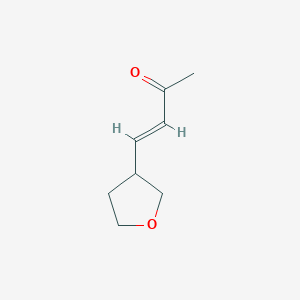
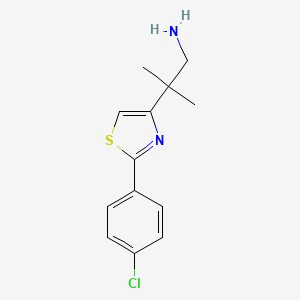
![2-[2-(2-Phenylethenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B8316389.png)
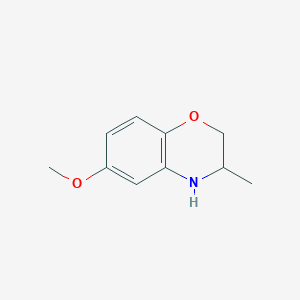

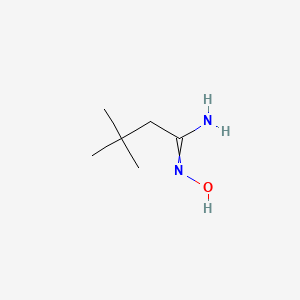
![[1-(5-Acetyl-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8316415.png)

